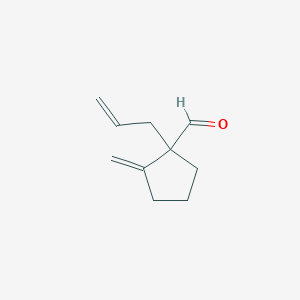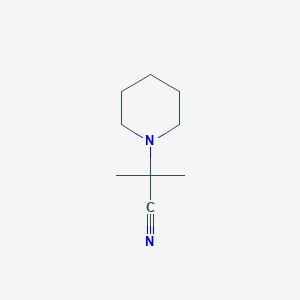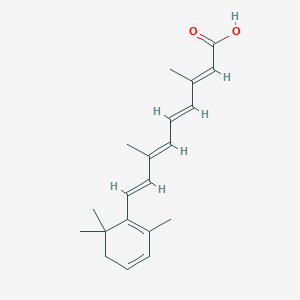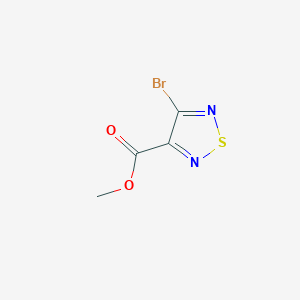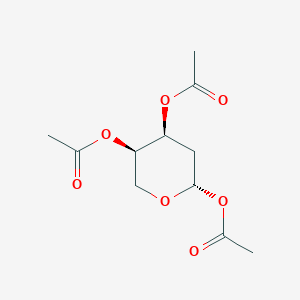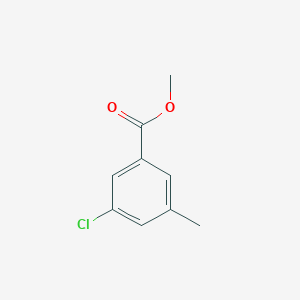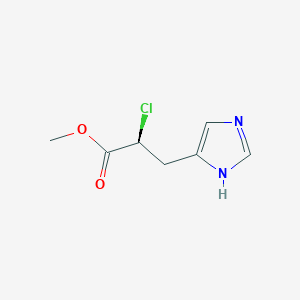
Desamino (|AS)-Chloro Histidine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desamino (|AS)-Chloro Histidine Methyl Ester is a synthetic derivative of histidine, an essential amino acid This compound is characterized by the absence of an amino group and the presence of a chlorine atom, making it a unique variant of histidine methyl ester
Mechanism of Action
Target of Action
Desamino (|AS)-Chloro Histidine Methyl Ester, also known as methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate, primarily targets the enzyme Histidine Decarboxylase (HDC) . HDC plays a crucial role in the biosynthesis of histamine, a critical mediator of IgE/mast cell-mediated anaphylaxis, a neurotransmitter, and a regulator of gastric acid secretion .
Mode of Action
This compound acts as an irreversible inhibitor of HDC . It binds to the active site of the enzyme and inhibits its function, thereby preventing the conversion of histidine to histamine .
Biochemical Pathways
By inhibiting HDC, this compound disrupts the histamine synthesis pathway . Histamine plays a key role in immune responses, acting as a vasodilator and contributing to the symptoms of allergic reactions. Therefore, inhibition of HDC can potentially alleviate allergic symptoms by reducing histamine levels.
Result of Action
The primary result of the action of this compound is the reduction in histamine levels . This can lead to a decrease in the severity of allergic reactions and other histamine-related physiological responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desamino (|AS)-Chloro Histidine Methyl Ester typically involves the esterification of histidine followed by selective chlorination. One common method includes the reaction of histidine with methanol in the presence of trimethylchlorosilane to form histidine methyl ester . This intermediate is then subjected to chlorination using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Desamino (|AS)-Chloro Histidine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of histidine methyl ester.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted histidine methyl ester derivatives.
Scientific Research Applications
Desamino (|AS)-Chloro Histidine Methyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Histidine Methyl Ester: The parent compound with an amino group and no chlorine atom.
Chloro Histidine: A variant with a chlorine atom but retaining the amino group.
Desamino Histidine: Lacks the amino group but does not have a chlorine atom.
Uniqueness
Desamino (|AS)-Chloro Histidine Methyl Ester is unique due to the combination of the absence of the amino group and the presence of the chlorine atom. This structural modification imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPJJONLBKXGDE-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
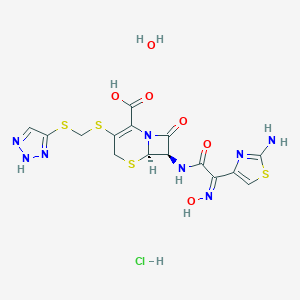
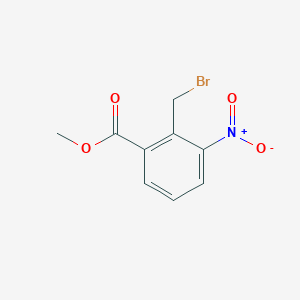
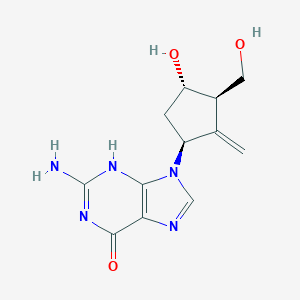
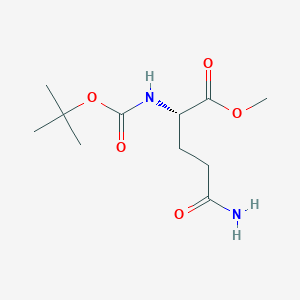
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
